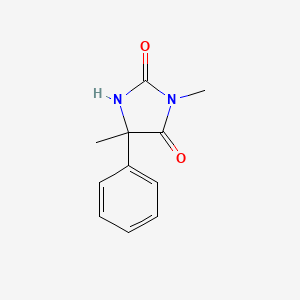methanone CAS No. 19513-91-8](/img/structure/B12008957.png)
[3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone: is an organic compound characterized by the presence of a bromomethyl group, a phenyloxirane ring, and a phenylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone typically involves the reaction of a suitable precursor with bromine or a brominating agent under controlled conditions. One common method is the bromination of a phenyloxirane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The bromomethyl group in the compound is reactive and can undergo nucleophilic substitution reactions. Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
科学研究应用
Chemistry: In chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various organic compounds.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and bromomethyl groups. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities
Industry: In the industrial sector, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is utilized in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to polymers and other advanced materials.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The epoxide ring can undergo ring-opening reactions, further contributing to its reactivity and potential biological effects.
相似化合物的比较
- 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone
- 3-(Iodomethyl)-3-phenyloxiran-2-ylmethanone
- 3-(Hydroxymethyl)-3-phenyloxiran-2-ylmethanone
Comparison: Compared to its analogs, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a balanced choice for various synthetic applications. The hydroxymethyl analog, on the other hand, is less reactive but more stable, offering different advantages in specific contexts.
属性
CAS 编号 |
19513-91-8 |
|---|---|
分子式 |
C16H13BrO2 |
分子量 |
317.18 g/mol |
IUPAC 名称 |
[3-(bromomethyl)-3-phenyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13BrO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI 键 |
PNXBIYWYSDILPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CBr)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)



![N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008908.png)
![2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B12008910.png)
methanone](/img/structure/B12008915.png)
![8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one](/img/structure/B12008921.png)
![4-methoxy-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12008926.png)


